molecular formula C15H22N6O2 B2692144 8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879478-16-7

8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2692144
CAS No.: 879478-16-7
M. Wt: 318.381
InChI Key: QAJBZZVQWDHJIA-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA, RNA, and ATP .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the imidazopurine core, which is a bicyclic structure consisting of an imidazole ring fused to a purine ring. The dimethylaminopropyl group would be attached to the 8-position of the imidazopurine .


Chemical Reactions Analysis

As a purine derivative, this compound might undergo similar reactions to other purines, such as alkylation, acylation, or halogenation. The presence of the dimethylaminopropyl group could also influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the dimethylaminopropyl group could potentially make the compound more basic .

Scientific Research Applications

Pharmacological Evaluation of Imidazo[2,1-f]purine-2,4-dione Derivatives

Research has synthesized and evaluated a series of N-8-arylpiperazinylpropyl derivatives, including imidazo[2,1-f]purine-2,4-dione derivatives, for their potential as serotonin receptor ligands and for their anxiolytic and antidepressant activities. Preliminary studies indicated that certain derivatives exhibit significant activity in preclinical models, suggesting their potential for future development as therapeutic agents (Zagórska et al., 2009).

Receptor Affinity and Antidepressant Activity

Another study focused on synthesizing and testing a novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity towards serotonin and dopamine receptors. The findings suggest that modifications to the imidazo[2,1-f]purine-2,4-dione structure can yield compounds with significant receptor activity, opening pathways for the development of new antidepressants and anxiolytics (Zagórska et al., 2015).

Synthesis and Antiviral Activity of Nucleoside Analogues

Research into the synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and related derivatives explores their potential as purine analogues with antiviral activities. This work demonstrates the chemical versatility of the imidazo[2,1-f]purine core and its utility in developing novel compounds with potential therapeutic applications (Kim et al., 1978).

A3 Adenosine Receptor Antagonists

A study extended into the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones as potent and selective A3 adenosine receptor antagonists. Through detailed structure-activity relationship studies, compounds were identified that exhibit both high potency and selectivity, underscoring the therapeutic potential of this chemical scaffold (Baraldi et al., 2008).

Future Directions

The study of purine derivatives is a significant area of research in medicinal chemistry, and new compounds are continually being synthesized and tested for biological activity. This compound could potentially be a subject of future research .

Properties

IUPAC Name

6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-9-10(2)21-11-12(19(5)15(23)17-13(11)22)16-14(21)20(9)8-6-7-18(3)4/h6-8H2,1-5H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJBZZVQWDHJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN(C)C)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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